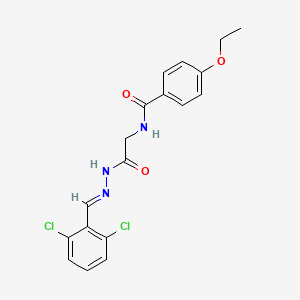

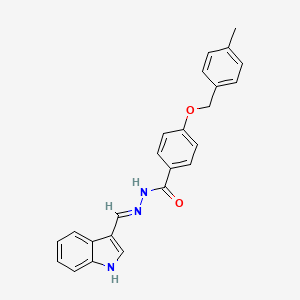

N'-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

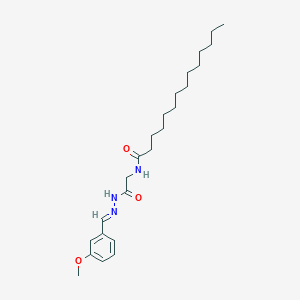

N'-((1H-Indol-3-yl)methylen)-4-((4-Methylbenzyl)oxy)benzohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Hydrazide gehört. Diese Verbindung weist einen Indol-Rest, eine Benzyl-Ethergruppe und einen Benzohydrazid-Kern auf, was sie aufgrund ihrer potenziellen biologischen Aktivitäten und chemischen Eigenschaften zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-((1H-Indol-3-yl)methylen)-4-((4-Methylbenzyl)oxy)benzohydrazid erfolgt typischerweise in einem mehrstufigen Verfahren:

Bildung des Indol-Derivats: Das Indol-Derivat kann durch die Fischer-Indol-Synthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.

Herstellung des Benzohydrazids: Der Benzohydrazid-Kern wird durch Reaktion von 4-((4-Methylbenzyl)oxy)benzoesäure mit Hydrazinhydrat unter Rückflussbedingungen hergestellt.

Kondensationsreaktion: Der letzte Schritt beinhaltet die Kondensation des Indol-Derivats mit dem Benzohydrazid in Gegenwart eines sauren Katalysators, wie z. B. Essigsäure, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves a multi-step process:

Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Preparation of the Benzohydrazide: The benzohydrazide core is prepared by reacting 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under reflux conditions.

Condensation Reaction: The final step involves the condensation of the indole derivative with the benzohydrazide in the presence of an acid catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Reaktionstypen

N'-((1H-Indol-3-yl)methylen)-4-((4-Methylbenzyl)oxy)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Benzyl-Ethergruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate der Indol- und Benzyl-Ethergruppen.

Reduktion: Reduzierte Formen der Hydrazid- und Indol-Einheiten.

Substitution: Substituierte Derivate an der Benzyl-Etherposition.

Wissenschaftliche Forschungsanwendungen

N'-((1H-Indol-3-yl)methylen)-4-((4-Methylbenzyl)oxy)benzohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptorligand untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N'-((1H-Indol-3-yl)methylen)-4-((4-Methylbenzyl)oxy)benzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Der Indol-Rest kann natürliche Substrate oder Liganden imitieren, so dass die Verbindung an aktive Stellen binden und biologische Wege modulieren kann. Die Benzyl-Ether- und Benzohydrazidgruppen tragen zur Gesamtbinding-Affinität und -Spezifität der Verbindung bei.

Wirkmechanismus

The mechanism of action of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzyl ether and benzohydrazide groups contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N'-((1H-Indol-3-yl)methylen)benzohydrazid: Fehlt die Benzyl-Ethergruppe, was sich auf ihre biologische Aktivität und chemischen Eigenschaften auswirken kann.

4-((4-Methylbenzyl)oxy)benzohydrazid: Fehlt der Indol-Rest, der für Interaktionen mit biologischen Zielen entscheidend ist.

N'-((1H-Indol-3-yl)methylen)-4-hydroxybenzohydrazid: Enthält eine Hydroxylgruppe anstelle des Benzyl-Ethers, was möglicherweise seine Reaktivität und Löslichkeit verändert.

Einzigartigkeit

N'-((1H-Indol-3-yl)methylen)-4-((4-Methylbenzyl)oxy)benzohydrazid ist einzigartig aufgrund des Vorhandenseins sowohl des Indol-Rests als auch der Benzyl-Ethergruppe, die zusammen sein Potenzial für vielfältige chemische Reaktionen und biologische Aktivitäten verstärken. Diese Kombination funktioneller Gruppen ermöglicht spezifische Interaktionen mit molekularen Zielen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht.

Eigenschaften

CAS-Nummer |

765311-60-2 |

|---|---|

Molekularformel |

C24H21N3O2 |

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |

InChI |

InChI=1S/C24H21N3O2/c1-17-6-8-18(9-7-17)16-29-21-12-10-19(11-13-21)24(28)27-26-15-20-14-25-23-5-3-2-4-22(20)23/h2-15,25H,16H2,1H3,(H,27,28)/b26-15+ |

InChI-Schlüssel |

UIBGDOUZZWOFQY-CVKSISIWSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |

Kanonische SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024813.png)

![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024826.png)

![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12024829.png)

![N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024838.png)

![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024856.png)